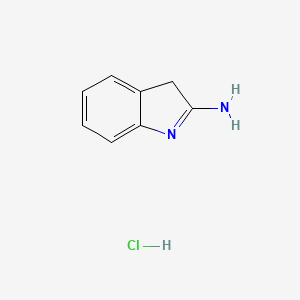

2,3-dihydro-1H-indol-2-imine hydrochloride

CAS No.: 154224-27-8

Cat. No.: VC6801147

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154224-27-8 |

|---|---|

| Molecular Formula | C8H9ClN2 |

| Molecular Weight | 168.62 |

| IUPAC Name | 3H-indol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-4H,5H2,(H2,9,10);1H |

| Standard InChI Key | VBABSVWUCFLMFF-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2N=C1N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2,3-Dihydro-1H-indol-2-imine hydrochloride (CAS 154224-27-8) consists of an indoline backbone—a six-membered benzene ring fused to a five-membered nitrogen-containing ring—with an imine group (-NH-) at the 2-position (Figure 1). The hydrochloride salt forms via protonation of the imine nitrogen, enhancing the compound’s stability and solubility in polar solvents . Its molecular formula is C₈H₈ClN₂, with a molar mass of 169.62 g/mol.

Structural comparison to related compounds:

-

Oxindole (1,3-dihydro-2H-indol-2-one): Features a ketone group at the 2-position instead of an imine .

-

Indoline-2-thione: Contains a sulfur atom at the 2-position, often used in annulation reactions to synthesize fused heterocycles .

Spectroscopic Characterization

While experimental spectral data for 2,3-dihydro-1H-indol-2-imine hydrochloride are scarce, analogous compounds provide insights. For example:

-

¹H NMR: Indoline derivatives typically show aromatic protons in the δ 6.8–7.3 ppm range and aliphatic protons adjacent to nitrogen at δ 3.0–4.0 ppm .

-

IR: The imine group (C=N) exhibits stretching vibrations near 1640 cm⁻¹, while the hydrochloride salt shows a broad N-H stretch around 2500–3000 cm⁻¹ .

Synthesis and Reactivity

From Indoline-2-Thione

Indoline-2-thiones serve as precursors for diverse indoline derivatives. For instance, [3 + 2]-annulation reactions with nitroalkenes under basic conditions yield thieno[2,3-b]indoles . Adapting this strategy, substitution of the thione group with an amine followed by HCl treatment could generate the target compound.

Hypothetical pathway:

-

Thione to imine conversion: Treat indoline-2-thione with ammonium chloride in the presence of a base (e.g., K₂CO₃) to replace sulfur with an imine group.

-

Salt formation: Acidify with HCl to precipitate the hydrochloride salt.

Direct Amination of Indoline

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, acetonitrile). It is hygroscopic and must be stored under inert conditions to prevent decomposition .

Thermal Behavior

Thermogravimetric analysis (TGA) of similar indoline derivatives shows decomposition temperatures above 200°C , suggesting moderate thermal stability for the title compound.

Future Directions

Synthetic Methodology Development

-

Catalytic asymmetric synthesis: Enantioselective routes could yield chiral indoline derivatives for medicinal chemistry.

-

Flow chemistry: Continuous-flow systems may improve yield and reduce reaction times .

Biological Screening

Priority areas include:

-

Antimicrobial activity: Testing against Gram-positive and Gram-negative bacteria.

-

Kinase inhibition: Screening for kinase targets implicated in cancer and inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume